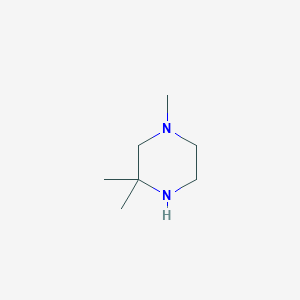

1,3,3-三甲基哌嗪

描述

1,3,3-Trimethylpiperazine is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. While the provided papers do not directly discuss 1,3,3-Trimethylpiperazine, they do provide insights into similar trimethylpiperazine derivatives and their chemical properties, synthesis, and potential applications.

Synthesis Analysis

The synthesis of trimethylpiperazine derivatives can be complex, involving multiple steps and varying yields. For instance, the asymmetric synthesis of a piperazine derivative was achieved through a five-step process, starting from 3,4,5-trimethoxylaldehyde and proceeding through reactions such as the Wolff-Kishner-Huang Minlon reduction and Vilsmeier-Haack reaction, culminating in a yield of 40.1% . This indicates that the synthesis of such compounds can be challenging but feasible with the right methodologies.

Molecular Structure Analysis

The molecular structure of trimethylpiperazine derivatives is crucial for their function and interaction with biological targets. For example, the molecular modeling study of trimethylpiperazine derivatives related to μ-opioid agonists provided insights into their affinity towards μ-opioid receptors . The crystal structures of related compounds, such as 1,1,4-trimethylpiperazinium chloride, have been characterized by single-crystal X-ray diffraction, revealing details like lattice dimensions and conformation of the heterocyclic ring .

Chemical Reactions Analysis

Trimethylpiperazine derivatives can participate in various chemical reactions, often as intermediates or ligands. The 1,1,4-trimethylpiperazinium(+1) cation, for example, has been shown to act as a ligand in transition metal complexes, although it exhibits relatively weak donor properties . The reactivity of these compounds can be influenced by factors such as the presence of water, which can lead to protonation of tertiary nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylpiperazine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis provides information on the conformation of the heterocyclic ring, which can affect properties like solubility and stability . The binding studies of trimethylpiperazine derivatives to μ-opioid receptors suggest that subtle changes in the molecular structure can significantly impact their biological activity .

科学研究应用

抗微生物活性

1,3,3-三甲基哌嗪衍生物在抗微生物应用中显示出潜力。Másson等人(2008年)研究了壳聚糖的各种衍生物,包括二季铵三甲基哌嗪,发现它们对革兰氏阳性和革兰氏阴性细菌均有效。这些衍生物表现出抗菌活性,最小抑制浓度(MIC)低至8μg/ml,特别是在中性pH水平下(Másson等人,2008年)。

纳滤膜

三甲基哌嗪已被用于开发纳滤的薄膜复合膜。Vyas和Ray(2015年)证明了聚哌嗪三酰胺膜表现出高亲水性和分子量截止值,使其有效用于去盐氨基酸并将其与混合物分离(Vyas & Ray, 2015)。

哌嗪衍生物的合成

在化学合成领域,1,3,3-三甲基哌嗪衍生物很重要。Lin Xi-quan(2009年)报告了合成1-苄基-4-(2,3,4-三甲氧基-6-甲基)苄基哌嗪的过程,这是一个五步过程,产生了一种在各种应用中可能有用的化合物(Lin Xi-quan, 2009)。

分子印迹

1,3,3-三甲基哌嗪衍生物已在分子印迹中得到探索。Wright等人(2023年)利用自组装和半共价方法为苄基哌嗪开发了分子印迹聚合物(MIPs)。这些MIPs表现出强大的亲和力和快速吸收,表明在捕获和富集实验室分析中的非法药物混合物方面具有潜在应用(Wright et al., 2023)。

电化学合成

电化学方法已被用于合成苯基哌嗪衍生物,突显了1,3,3-三甲基哌嗪在化学合成中的多功能性。Nematollahi和Amani(2011年)开发了一种环境友好的方法,用于在水溶液中通过电化学氧化合成新的苯基哌嗪衍生物(Nematollahi & Amani, 2011)。

安全和危害

The safety information for 1,3,3-Trimethylpiperazine indicates that it is classified under GHS05, which denotes that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

作用机制

Target of Action

This compound is a derivative of piperazine, which is known to act as a GABA receptor agonist . .

Mode of Action

If it shares similar properties with piperazine, it might bind directly and selectively to its targets, causing changes in the cellular environment

Biochemical Pathways

The biochemical pathways affected by 1,3,3-Trimethylpiperazine are not well-documented. Given the lack of specific information, it’s challenging to summarize the affected pathways and their downstream effects. If it acts similarly to piperazine, it might influence the gabaergic system , which plays a crucial role in various neurological functions.

属性

IUPAC Name |

1,3,3-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)6-9(3)5-4-8-7/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWMFPQRDKFZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethylpiperazine | |

CAS RN |

741288-57-3 | |

| Record name | 1,3,3-trimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

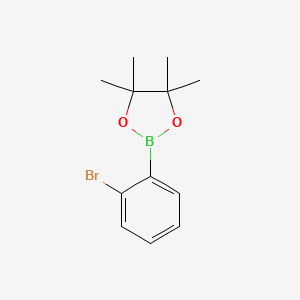

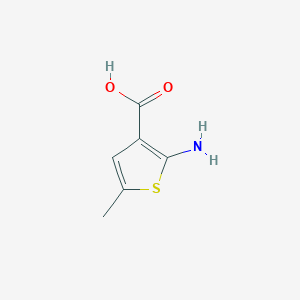

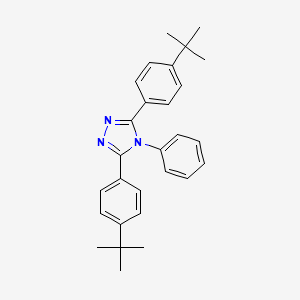

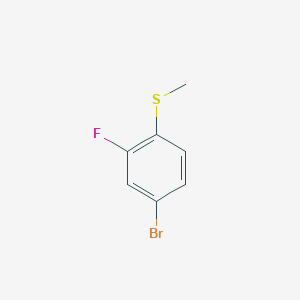

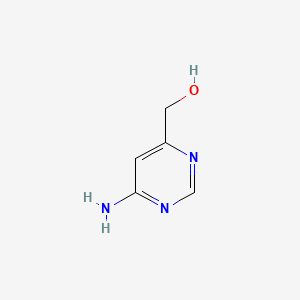

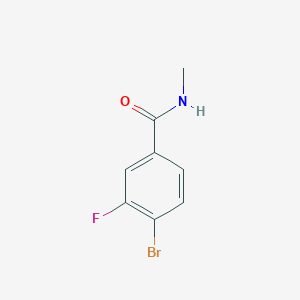

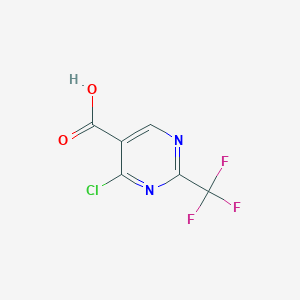

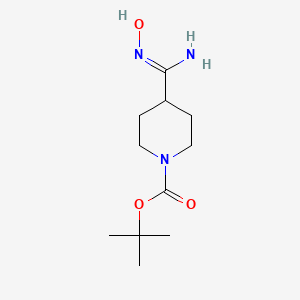

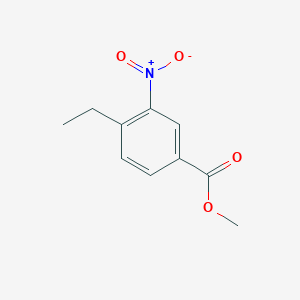

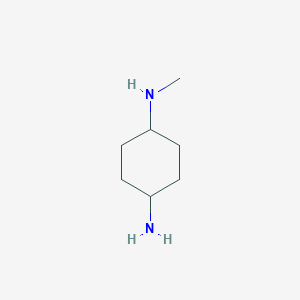

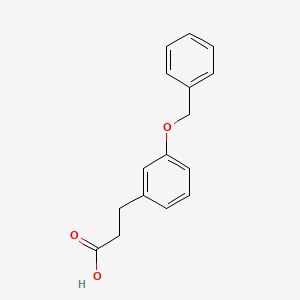

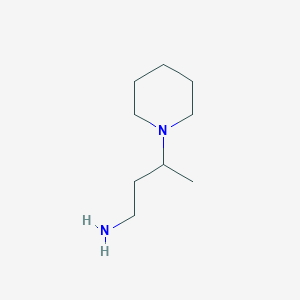

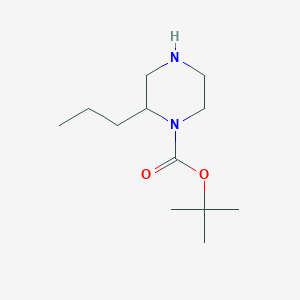

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)